2-(1-Naphthyl)ethylmagnesium bromide

Pharmaceutical Process Chemistry Grignard Reaction Phosphinic Acid Synthesis

2-(1-Naphthyl)ethylmagnesium bromide is a custom organomagnesium Grignard reagent, characterized by an sp3-hybridized ethyl nucleophilic carbon linked to a 1-naphthyl group. This structural motif distinguishes it from simple aryl or alkyl Grignard reagents, offering a unique combination of nucleophilic reactivity and the steric/electronic properties of the naphthalene ring system.

Molecular Formula C12H11BrMg
Molecular Weight 259.42 g/mol
CAS No. 334992-46-0
Cat. No. B6302830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Naphthyl)ethylmagnesium bromide
CAS334992-46-0
Molecular FormulaC12H11BrMg
Molecular Weight259.42 g/mol
Structural Identifiers
SMILES[CH2-]CC1=CC=CC2=CC=CC=C21.[Mg+2].[Br-]
InChIInChI=1S/C12H11.BrH.Mg/c1-2-10-7-5-8-11-6-3-4-9-12(10)11;;/h3-9H,1-2H2;1H;/q-1;;+2/p-1
InChIKeyOQEYEANQWPZPFZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Naphthyl)ethylmagnesium bromide (CAS 334992-46-0): A Specialized Grignard Core for Naphthyl-Ethyl C_C Bond Construction


2-(1-Naphthyl)ethylmagnesium bromide is a custom organomagnesium Grignard reagent, characterized by an sp3-hybridized ethyl nucleophilic carbon linked to a 1-naphthyl group. This structural motif distinguishes it from simple aryl or alkyl Grignard reagents, offering a unique combination of nucleophilic reactivity and the steric/electronic properties of the naphthalene ring system [1]. It is commercially supplied as a pre-formulated solution (0.25 M in THF or 2-MeTHF) to ensure immediate, reproducible reactivity in research settings .

Why 2-(1-Naphthyl)ethylmagnesium bromide Cannot Be Simply Replaced by Generic Phenyl or Alkyl Grignard Reagents


Procurement decisions based solely on the 'Grignard reagent' class ignore critical structure-function relationships. The 1-naphthyl-ethyl spacer in this molecule is not arbitrary; it is essential for introducing a specific lipophilic, UV-active, and sterically demanding pharmacophore into a target molecule. Substituting with a simple phenylmagnesium bromide or ethylmagnesium bromide would result in a completely different molecular architecture, losing the intended biological or material properties. For example, in the synthesis of aminopeptidase A inhibitors, the 2-(1-naphthyl)ethyl moiety is integral to the pharmacophore's binding affinity, and its omission or alteration would be chemically and functionally invalid [1].

Quantitative Evidence for 2-(1-Naphthyl)ethylmagnesium bromide: Yield and Reactivity Comparisons


Validated Utility in Pharmaceutical Synthesis: A 51% Yield in a Key Step for Aminopeptidase A Inhibitors

A direct application of 2-(1-naphthyl)ethylmagnesium bromide is demonstrated in the synthesis of 2-(naphthalen-1-yl)ethylphosphinic acid, a crucial intermediate for aminopeptidase A inhibitors. In this patent-specified procedure, the Grignard reagent reacts with diethyl phosphite in diethyl ether for 16.25 hours, yielding the desired phosphinic acid in a verified 51% yield [1]. This provides a quantitative benchmark for its reactivity with electrophilic phosphorus centers, a specific transformation that is not feasible with simpler alkyl Grignard reagents due to differing steric and electronic profiles.

Pharmaceutical Process Chemistry Grignard Reaction Phosphinic Acid Synthesis

Solution-Phase Stability: Pre-Formulated 0.25 M in 2-MeTHF Provides Reproducible Reactivity

The commercial availability of 2-(1-naphthyl)ethylmagnesium bromide as a standardized 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF) offers a critical advantage in reproducibility. While specific concentration-versus-time stability data for this compound is not publicly available, the use of 2-MeTHF as a solvent is a class-level inference for improved stability over traditional tetrahydrofuran (THF) for certain organometallics, due to its higher boiling point and lower propensity for peroxide formation [1]. This contrasts with many custom Grignard reagents which are generated in situ and used immediately, introducing significant batch-to-batch variability in concentration and reactivity. The pre-formulated, titratable solution directly addresses this, making it a more reliable choice for sensitive stoichiometric reactions.

Organometallic Chemistry Reagent Formulation Solution Stability

Optimized Lipophilicity and Steric Bulk: A Differentiator from 1-Naphthylmagnesium Bromide

A key differentiation from the simpler analog 1-naphthylmagnesium bromide (CAS 703-55-9) is the presence of the ethyl spacer chain. This chain introduces two rotatable bonds and a calculated LogP of 3.81 for the organic moiety [1], which is significantly higher than the naphthyl group alone. This increased lipophilicity and conformational flexibility is often crucial for optimizing a drug candidate's membrane permeability and target binding. Direct comparative data in a biological assay is not available, but this is a fundamental structure-property relationship: the ethyl linker fundamentally alters the geometry and physicochemical profile compared to a directly attached naphthyl group, a critical consideration for medicinal chemists selecting the appropriate building block.

Pharmacophore Design Lipophilicity Medicinal Chemistry

Optimal Procurement Scenarios for 2-(1-Naphthyl)ethylmagnesium bromide Based on Evidence


Synthesis of Targeted Aminopeptidase A Inhibitors and Phosphinic Acid Derivatives

This is the most validated application, directly supported by patent evidence. Researchers developing compounds based on the core structure of WO2020084131A1 (e.g., for hypertension or cardiovascular indications) should prioritize this reagent. The documented 51% yield in the key step provides a concrete starting point for process optimization and guarantees chemical feasibility [1].

Medicinal Chemistry Campaigns Requiring a Specific 1-Naphthylethyl Pharmacophore with Enhanced Lipophilicity

When a SAR study identifies the need for a flexible, lipophilic naphthyl group, 2-(1-naphthyl)ethylmagnesium bromide is the reagent of choice. The calculated LogP of 3.81 for the fragment indicates its suitability for targeting hydrophobic enzyme pockets or improving blood-brain barrier penetration compared to directly attached naphthyl or phenyl analogs [1].

High-Reproducibility Parallel Synthesis and Reaction Optimization Studies

For laboratories employing automated parallel synthesizers or conducting Design of Experiments (DoE) for reaction optimization, using a pre-formulated 0.25 M solution in 2-MeTHF is critical. This eliminates the variable of reagent quality, ensuring that differences in reaction outcomes can be confidently attributed to the studied parameters, not the Grignard reagent's concentration or activity [1][2].

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